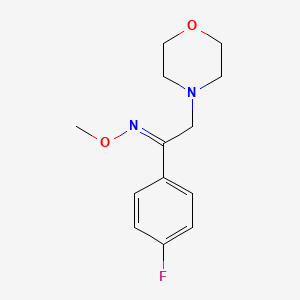

1-(4-fluorophenyl)-2-morpholino-1-ethanone O-methyloxime

Description

1-(4-Fluorophenyl)-2-morpholino-1-ethanone O-methyloxime is a synthetic compound featuring a fluorophenyl ring, a morpholino moiety, and an O-methyloxime functional group. Structurally, it combines aromatic, heterocyclic, and oxime components, which are common in pharmacologically active molecules. The O-methyloxime group may influence conformational flexibility and biological activity, as seen in related compounds acting as enzyme inhibitors or receptor ligands .

The synthesis of analogous compounds, such as 1-(4-aminophenyl)-2-morpholinoethan-1-one, involves nucleophilic substitution (e.g., morpholine reacting with a brominated ketone precursor) followed by reduction of nitro groups .

Properties

IUPAC Name |

(E)-1-(4-fluorophenyl)-N-methoxy-2-morpholin-4-ylethanimine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17FN2O2/c1-17-15-13(10-16-6-8-18-9-7-16)11-2-4-12(14)5-3-11/h2-5H,6-10H2,1H3/b15-13- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEDWAZLUMXUIRI-SQFISAMPSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CON=C(CN1CCOCC1)C2=CC=C(C=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO/N=C(/CN1CCOCC1)\C2=CC=C(C=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17FN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

The primary target of 1-(4-fluorophenyl)-2-morpholino-1-ethanone O-methyloxime is the acetylcholine receptor . Acetylcholine receptors are integral membrane proteins that respond to the neurotransmitter acetylcholine, leading to the opening of an ion channel and causing an electrical impulse to be transmitted.

Biochemical Pathways

The compound’s interaction with the acetylcholine receptor can affect various biochemical pathways. For instance, it may influence the neurotransmission process , altering the way nerve signals are transmitted and processed. The downstream effects of these changes can vary widely, potentially affecting numerous physiological processes.

Pharmacokinetics

Like many similar compounds, itsAbsorption, Distribution, Metabolism, and Excretion (ADME) properties would likely have a significant impact on its bioavailability and overall effectiveness.

Result of Action

The compound has been found to exhibit nematocidal activity against Bursaphelenchus xylophilus, a species of nematode. This suggests that it could potentially be used as a treatment for diseases caused by this and similar organisms.

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For instance, factors such as pH, temperature, and the presence of other substances could potentially affect the compound’s stability and its ability to interact with its target.

Biological Activity

1-(4-Fluorophenyl)-2-morpholino-1-ethanone O-methyloxime (CAS: 551921-47-2) is a compound of interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article explores its biological activities, including mechanisms of action, toxicity profiles, and therapeutic potentials.

- Molecular Formula : C13H17FN2O2

- Molecular Weight : 252.28 g/mol

- CAS Number : 551921-47-2

Research indicates that compounds similar to this compound may exhibit significant biological activities through various mechanisms:

-

Induction of Apoptosis :

- In studies involving related compounds, such as 1-(4-morpholinophenyl)-3-(4-fluorophenyl)-propenone, it was observed that these compounds could induce apoptosis in cancer cell lines. The mechanism involved the activation of caspase pathways and loss of mitochondrial membrane potential, leading to cell death .

- Cell Proliferation Inhibition :

- Reactive Oxygen Species (ROS) Production :

Anticancer Activity

A study investigating the anticancer properties of related oxime compounds reported significant findings:

- Cell Lines Tested : MCF-7 (breast cancer), A549 (lung cancer), HCT116 (colorectal cancer).

- Results : Compounds exhibited IC50 values ranging from 0.1 to 1 μM across different cancer types, demonstrating their potential as effective anticancer agents .

| Compound | Cell Line | IC50 (μM) | Mechanism |

|---|---|---|---|

| ZQL-4c | MCF-7 | 2.96 | Apoptosis via ROS production |

| ZQL-4c | A549 | 0.80 | Cell cycle arrest |

| ZQL-4c | HCT116 | 0.1 | PI3K inhibition |

Toxicity Studies

Toxicity assessments have been conducted on similar compounds:

Scientific Research Applications

Medicinal Chemistry

One of the primary applications of 1-(4-fluorophenyl)-2-morpholino-1-ethanone O-methyloxime is in the field of medicinal chemistry. Research has indicated that modifications to the morpholino group can enhance the compound's efficacy against various diseases.

Case Study: Anticancer Activity

A study demonstrated that derivatives of this compound exhibited significant cytotoxic effects on cancer cell lines. The fluorine substitution was found to improve the lipophilicity and permeability of the compound, facilitating better absorption and distribution in biological systems .

Neuropharmacology

The compound has also been investigated for its neuropharmacological properties. It is believed to interact with neurotransmitter systems, potentially offering therapeutic benefits in treating neurological disorders.

Case Study: Neuroprotective Effects

Research indicated that this compound showed protective effects against neurodegeneration in animal models. The mechanism was linked to its ability to modulate oxidative stress and inflammation pathways .

Drug Design and Development

The incorporation of fluorine into drug molecules is a well-established strategy to enhance their pharmacological profiles. In this context, the compound serves as a valuable template for designing new drugs with improved metabolic stability and bioavailability.

Table: Comparison of Fluorinated vs. Non-Fluorinated Compounds

| Compound Type | Lipophilicity | Metabolic Stability | Bioavailability |

|---|---|---|---|

| Non-Fluorinated | Moderate | Lower | Variable |

| Fluorinated | Higher | Improved | Higher |

This table illustrates the advantages of fluorination in drug design, emphasizing how compounds like this compound can lead to more effective pharmaceutical agents.

Synthesis and Analytical Chemistry

The synthesis of this compound involves various chemical reactions that can be optimized for yield and purity. Analytical techniques such as NMR spectroscopy and mass spectrometry are employed to characterize the compound thoroughly.

Synthesis Methodology

The synthetic pathway typically includes:

- Reaction of morpholine with an appropriate aldehyde.

- Subsequent formation of the oxime through treatment with hydroxylamine.

Comparison with Similar Compounds

Key Observations :

- Pyriphenox demonstrates pesticidal activity, likely due to its pyridinyl and dichlorophenyl groups enhancing target binding .

- The target compound’s fluorophenyl and morpholino groups may improve selectivity for neurological or kinase targets compared to chlorinated analogs .

Morpholino-Containing Compounds

Morpholino groups are prevalent in drug design for their balanced solubility and hydrogen-bonding capacity:

Key Observations :

- The piperazinyl-pyridinyl derivative (CAS 338979-16-1) shows increased molecular complexity, likely targeting neurological receptors .

- The target compound’s simpler structure may favor metabolic stability over piperazine-containing analogs.

Fluorophenyl-Substituted Analogs

Fluorine substitution at the para position is a common strategy to optimize pharmacokinetics:

Key Observations :

- Electronegative substituents (e.g., F, Br) at para positions correlate with lower IC50 values, suggesting higher potency .

Structure–Activity Relationship (SAR) Insights

- Electronegativity and Substitution Position : Fluorine at the para position (as in the target compound) maximizes electronegativity, improving target binding compared to methoxy or chlorine substituents .

- O-Methyloxime Conformation : The oxime group may stabilize interactions with enzymatic active sites, as seen in vasopressin antagonists (e.g., CAS 338400-76-3) .

- Morpholino vs. Piperazine: Morpholino groups offer better solubility and fewer basic centers than piperazine, reducing off-target effects .

Q & A

Basic: What are the key considerations for synthesizing 1-(4-fluorophenyl)-2-morpholino-1-ethanone O-methyloxime with high purity?

Methodological Answer:

The synthesis requires careful control of reaction parameters:

- Temperature : Optimal ranges (e.g., 60–80°C) prevent side reactions and ensure regioselectivity .

- Solvent Choice : Polar aprotic solvents (e.g., DMF or acetonitrile) enhance reaction efficiency .

- Catalysts : Use of Lewis acids (e.g., ZnCl₂) or organocatalysts improves yield and selectivity .

- Monitoring : Thin-layer chromatography (TLC) or HPLC tracks reaction progress, ensuring intermediates are minimized .

Purification via column chromatography or recrystallization is critical for ≥95% purity .

Basic: Which spectroscopic methods are essential for confirming the structure of this compound?

Methodological Answer:

A multi-technique approach is required:

Advanced: How can reaction conditions be optimized to improve yield and selectivity?

Methodological Answer:

Advanced optimization involves:

- Design of Experiments (DoE) : Systematic variation of temperature, solvent, and catalyst ratios to identify interactions .

- Inert Atmosphere : Use of nitrogen/argon prevents oxidation of sensitive intermediates .

- Kinetic Studies : Monitoring reaction rates via HPLC to identify rate-limiting steps and adjust conditions .

- Microwave-Assisted Synthesis : Reduces reaction time (e.g., from 24h to 2h) while maintaining yield .

Advanced: How can researchers resolve contradictions in spectroscopic data during structural analysis?

Methodological Answer:

Contradictions (e.g., unexpected NMR splitting or MS fragments) require:

- 2D NMR (COSY, HSQC) : Resolves overlapping signals by correlating ¹H-¹H and ¹H-¹³C couplings .

- X-ray Crystallography : Provides unambiguous confirmation of stereochemistry and crystal packing (e.g., Acta Cryst. data ).

- Isotopic Labeling : Tracing reaction pathways using deuterated reagents to identify byproducts .

Advanced: What computational methods predict the compound’s reactivity and interaction with biological targets?

Methodological Answer:

- Density Functional Theory (DFT) : Calculates bond dissociation energies and frontier molecular orbitals to predict reaction sites .

- Molecular Docking : Simulates binding affinity to enzymes (e.g., cytochrome P450) using software like AutoDock .

- QSAR Models : Relates structural descriptors (e.g., logP, polar surface area) to bioactivity, guiding analogue design .

Advanced: How should biological studies be designed to assess this compound’s pharmacological potential?

Methodological Answer:

- In Vitro Assays :

- Enzyme Inhibition : Measure IC₅₀ against kinases or proteases using fluorescence-based assays .

- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa or MCF-7) to screen for anticancer activity .

- Structure-Activity Relationship (SAR) : Synthesize derivatives with varied substituents (e.g., replacing morpholine with piperazine) to identify critical moieties .

Advanced: What strategies mitigate degradation during long-term storage?

Methodological Answer:

- Temperature Control : Store at –20°C in amber vials to slow hydrolysis of the oxime group .

- Stabilizers : Add antioxidants (e.g., BHT) at 0.1% w/w to prevent radical-mediated degradation .

- Purity Monitoring : Regular HPLC analysis (e.g., every 6 months) to detect degradation products .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.